3-Deoxy-D-arabinose

Enzyme kinetics Lipopolysaccharide biosynthesis KdsD isomerase

3-Deoxy-D-arabinose (3d-D-Ara, C5H10O4, MW 134.13 g/mol, CAS 55658-87-2), also termed 3-deoxy-D-threo-pentose, is a five-carbon deoxy monosaccharide that lacks the hydroxyl group at the C-3 position relative to the parent sugar D-arabinose. Unlike D-arabinose, which occurs freely in nature, 3d-D-Ara is not found as a free metabolite but is instead generated as an intermediate during the shikimate pathway and lipopolysaccharide (LPS) biosynthesis, making it a strategically positioned probe compound for enzymology, metabolic engineering, and antibacterial target validation.

Molecular Formula C5H10O4
Molecular Weight 134.13 g/mol
Cat. No. B12095963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Deoxy-D-arabinose
Molecular FormulaC5H10O4
Molecular Weight134.13 g/mol
Structural Identifiers
SMILESC(C(CO)O)C(C=O)O
InChIInChI=1S/C5H10O4/c6-2-4(8)1-5(9)3-7/h2,4-5,7-9H,1,3H2
InChIKeyGKHJPQPGKIAEJO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Deoxy-D-arabinose: A Critical Five-Carbon Deoxy Sugar Intermediate for Shikimate Pathway and Lipopolysaccharide Biosynthesis Research


3-Deoxy-D-arabinose (3d-D-Ara, C5H10O4, MW 134.13 g/mol, CAS 55658-87-2), also termed 3-deoxy-D-threo-pentose, is a five-carbon deoxy monosaccharide that lacks the hydroxyl group at the C-3 position relative to the parent sugar D-arabinose [1]. Unlike D-arabinose, which occurs freely in nature, 3d-D-Ara is not found as a free metabolite but is instead generated as an intermediate during the shikimate pathway and lipopolysaccharide (LPS) biosynthesis, making it a strategically positioned probe compound for enzymology, metabolic engineering, and antibacterial target validation [2].

Why 3-Deoxy-D-arabinose Cannot Be Replaced by D-Arabinose, 2-Deoxy-D-glucose, or Other Deoxy-Pentoses in Biochemical Investigations


Though 3-Deoxy-D-arabinose shares a C5 backbone with D-arabinose, the absence of a hydroxyl at C-3 fundamentally alters its recognition by key enzymes. For instance, the E. coli KdsD isomerase converts 3-deoxy-D-arabinose 5-phosphate tenfold more slowly than its natural substrate, demonstrating that even small structural perturbations dramatically affect catalytic processing [1]. Similarly, 3-amino-3-deoxy-D-arabinose displays only 15% of the activity of L-fucose with D-threo-aldose 1-dehydrogenase, confirming that functionalization pattern—not merely carbon count—dictates substrate fitness [2]. 2-Deoxy-D-glucose, while also a deoxy sugar, acts as a glycolytic inhibitor rather than a shikimate-pathway intermediate and has a different carbon skeleton, rendering it unsuitable as a substitute. 5-Deoxy-D-arabinose targets C-5 hydroxyl biology and cannot interrogate C-3-specific interactions. These data collectively show that generic substitution across deoxy-pentoses introduces unacceptable variability in enzyme kinetics and pathway targeting.

Quantitative Evidence Guide for 3-Deoxy-D-arabinose: Head-to-Head Comparisons with D-Arabinose, 2-Deoxy-D-glucose, 5-Deoxy-D-arabinose, and 3-Amino-3-deoxy-D-arabinose


KdsD Isomerase Activity: 10-Fold Slower Catalysis of 3-Deoxy-D-arabinose 5-Phosphate Compared to Natural Substrate

3-Deoxy-D-arabinose 5-phosphate serves as a substrate for the E. coli KdsD isomerase, which catalyzes its conversion to 3-deoxy-D-glycero-pentulose 5-phosphate, but the reaction proceeds 10-fold slower than the isomerization of the natural substrate, D-ribulose 5-phosphate [1].

Enzyme kinetics Lipopolysaccharide biosynthesis KdsD isomerase

D-Threo-Aldose 1-Dehydrogenase Substrate Activity: 3-Amino-3-deoxy-D-arabinose Exhibits Only 15% Activity Relative to L-Fucose

With D-threo-aldose 1-dehydrogenase, 3-amino-3-deoxy-D-arabinose achieves only 15% of the activity measured for the preferred substrate L-fucose. This contrasts with the parent compound D-arabinose, which is also accepted as a substrate [1][2].

Substrate specificity D-threo-aldose 1-dehydrogenase Deoxy sugar recognition

Positional Deoxygenation Selectivity: 4-Deoxy-D-arabinose 5-Phosphate vs. 3-Deoxy-D-arabinose 5-Phosphate Isomerization Rates

The KdsD isomerase processes 4-deoxy-D-arabinose 5-phosphate at a rate distinct from 3-deoxy-D-arabinose 5-phosphate: isomerization of the 4-deoxy analog proceeds at a rate that is roughly 2-fold lower than the reference, while the 3-deoxy analog is 10-fold slower [1]. This reveals position-dependent effects of deoxygenation on enzyme recognition.

Positional isomer comparison KdsD substrate specificity Deoxy sugar SAR

Shikimate Pathway Flux: 3-Deoxy-D-arabinose-Heptulosonate 7-Phosphate Synthase Activity Is Rate-Limiting and Feedback-Regulated in Multiple Organisms

The first committed step of the shikimate pathway is catalyzed by 3-deoxy-D-arabino-heptulosonate 7-phosphate (DAHP) synthase. In Bacillus methanolicus, AroG1 DAHPS exhibits Km values of 1,100 ± 100 μM for PEP and 530 ± 100 μM for E4P at 50°C, pH 7.2, with a kcat of 10.3 ± 1.2 s⁻¹ [1]. In Aeropyrum pernix, DAHPS shows a KM of 280 μM for E4P and 891 μM for PEP at 60°C with a kcat of 1.0 s⁻¹ [2]. These kinetic parameters serve as reference benchmarks for any study using free 3-deoxy-D-arabinose as a precursor or analog in pathway engineering.

DAHP synthase kinetics Shikimate pathway Metabolic flux control

Aqueous Solubility Benchmarked at 559 g/L (25°C): Facilitating High-Concentration Enzymatic and Bioprocess Applications

3-Deoxy-D-arabinose exhibits a reported aqueous solubility of 559 g/L at 25°C, which is categorized as 'freely soluble' . This places it among the more soluble pentose derivatives, facilitating high-concentration stock preparation for in vitro enzymatic assays and fed-batch bioprocess feeding without precipitation issues.

Solubility Bioprocess compatibility Formulation

Chiral Purity and Enantioselectivity: D-Enantiomer Is Required for Shikimate Pathway Activity; L-Enantiomer Is Inactive

The shikimate pathway enzyme DAHP synthase exclusively processes the D-enantiomer of 3-deoxy-arabinose-derived intermediates. 3-Deoxy-L-arabinose (CAS 41107-43-1) is not a substrate for DAHP synthase and is marketed primarily for antibiotic and antiviral research . This enantioselectivity is absolute: the L-isomer cannot substitute for the D-isomer in any shikimate-pathway or KDO-biosynthesis application.

Stereochemistry Enantioselectivity DAHP synthase

Optimal Research and Industrial Application Scenarios for 3-Deoxy-D-arabinose Based on Quantitative Differentiation Evidence


Enzymatic Probing of KDO Biosynthesis and Lipopolysaccharide Assembly

3-Deoxy-D-arabinose serves as a substrate for KdsD isomerase with a 10-fold reduced catalytic rate compared to the natural substrate. This makes it an ideal analog for steady-state kinetic studies, isotope effect measurements, and intermediate trapping experiments designed to dissect the KDO biosynthetic pathway in Gram-negative bacteria. Its slower turnover facilitates accumulation of reaction intermediates, which is advantageous for structural and mechanistic enzymology [1].

Metabolic Engineering of the Shikimate Pathway for Aromatic Compound Production

As the core structural motif of DAHP—the product of the rate-limiting first step in the shikimate pathway—3-deoxy-D-arabinose (in its phosphorylated DAHP form) is essential for calibrating flux through engineered microbial strains. The kinetic parameters of DAHP synthase (Km PEP and E4P, kcat) from Bacillus methanolicus and Aeropyrum pernix provide quantitative benchmarks for strain performance. 3-Deoxy-D-arabinose can be used as a standard in HPLC and LC-MS methods quantifying shikimate pathway intermediates [2][3].

Substrate Specificity Mapping of Carbohydrate-Active Enzymes

The differential activity observed between 3-deoxy, 4-deoxy, and amino-substituted arabinose derivatives with KdsD and D-threo-aldose 1-dehydrogenase positions 3-deoxy-D-arabinose as a precision probe within a panel of deoxy-pentose analogs. By testing a matrix of positional deoxy variants (3-deoxy, 4-deoxy, 5-deoxy) alongside the parent sugar, researchers can construct quantitative structure-activity relationship (QSAR) models for carbohydrate-modifying enzyme families [4].

Antimicrobial Target Validation via DAHP Synthase Inhibition

Because DAHP synthase is absent in mammals but essential for bacterial aromatic amino acid biosynthesis, 3-deoxy-D-arabinose-derived scaffolds form the basis of mechanism-based inhibitors. The compound serves as a starting material for synthesis of DAHP synthase inhibitors (e.g., slow-tight binding inhibitors synthesized in 12 steps from D-arabinose), enabling antibacterial discovery programs focused on the shikimate pathway target [5].

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